molecular formula C10H19NO2 B13260359 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol

Cat. No.: B13260359
M. Wt: 185.26 g/mol
InChI Key: UFTBTHVGMBCNBB-UHFFFAOYSA-N
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Description

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to a propane-1,3-diol moiety via an amino group. This structural motif confers rigidity and hydrophobicity from the bicyclic system, while the diol group enhances water solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)propane-1,3-diol

InChI

InChI=1S/C10H19NO2/c12-5-9(6-13)11-10-4-7-1-2-8(10)3-7/h7-13H,1-6H2

InChI Key

UFTBTHVGMBCNBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine and diol. One common method involves the use of palladium-catalyzed reactions to introduce the amino group into the bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines or amides.

Scientific Research Applications

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The amino group and diol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

exo-1-(4-Aminophenyl)-2-(1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ylamino)-propane-1,3-diol (Compound 14)

  • Structural Differences: Incorporates a 4-aminophenyl group and a 1,7,7-trimethyl-substituted bicycloheptane.
  • The methyl groups on the bicycloheptane increase steric bulk, which may reduce rotational freedom and enhance receptor affinity .
Property 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol Compound 14
Molecular Formula C₁₀H₁₉NO₂ C₂₀H₃₁N₂O₂
Molecular Weight 193.26 g/mol 337.47 g/mol
Key Functional Groups Bicycloheptane, amino, diol Trimethylbicycloheptane, aryl, diol
Reported Bioactivity Not explicitly reported Anticonvulsant, hypoglycemic

Functional Group Analogs: Amino-Diol Derivatives

2-(Dimethylamino)propane-1,3-diol

  • Structural Differences: Replaces the bicycloheptane group with a dimethylamino moiety.
  • However, the dimethylamino group may enhance solubility in polar solvents .
  • Applications : Primarily used as a synthetic intermediate or buffer agent (e.g., TRIS analogs), contrasting with the pharmacologically oriented bicycloheptane derivatives .

2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS)

  • Structural Differences: Features a branched amino-diol structure without the bicycloheptane core.
  • Functional Impact: The tertiary alcohol and amino groups make TRIS a highly effective buffering agent (pH 7–9), but its lack of hydrophobic moieties limits membrane permeability .
Property 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol TRIS
Key Applications Pharmacological potential Biochemical buffering
Water Solubility Moderate (diol group) High (branched polar groups)
Structural Rigidity High (bicyclic core) Low (linear chain)

Bicyclo[2.2.1]heptane Derivatives with Varied Substituents

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine

  • Structural Differences : Contains a branched propylamine group instead of the diol chain.
  • Functional Impact : The tertiary amine improves lipophilicity, favoring blood-brain barrier penetration, but the absence of diol groups limits hydrogen-bonding capacity .

1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea

  • Structural Differences : Combines adamantane and bicycloheptane moieties via a urea linker.
  • Functional Impact : The urea group enables strong hydrogen bonding, while adamantane enhances hydrophobicity and thermal stability. This dual-ring system is explored for antimicrobial and material science applications .

Key Research Findings and Implications

  • Bioactivity: Bicycloheptane-amino-diol hybrids (e.g., Compound 14) exhibit promising anticonvulsant and anti-inflammatory activities, likely due to the synergy between conformational restriction (bicyclic core) and polar interactions (diol groups) .
  • Synthetic Challenges : Functionalizing the bicycloheptane core often requires optimized conditions (e.g., CDI-mediated couplings or acid-catalyzed aminations) to avoid side reactions .
  • Thermodynamic Stability : Bicyclo[2.2.1]heptane derivatives generally exhibit higher melting points and thermal stability compared to linear analogs, as seen in their NMR and elemental analysis data .

Biological Activity

2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol, also known as 2-amino-1-{bicyclo[2.2.1]heptan-2-yl}propane-1,3-diol, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-({bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol is C10_{10}H19_{19}NO2_{2}, with a molecular weight of 185.26 g/mol. The compound features a bicyclic amine structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10_{10}H19_{19}NO2_{2}
Molecular Weight185.26 g/mol
CAS Number1934699-28-1
Purity97%

Pharmacological Properties

Research indicates that compounds with bicyclic structures often exhibit unique pharmacological profiles. The biological activity of 2-({bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol may include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Neuroprotective Effects : Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The exact mechanism by which 2-({bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol exerts its biological effects is still under investigation. However, it is hypothesized that the bicyclic structure allows for interaction with specific receptors or enzymes involved in key biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives of 2-amino-1-{bicyclo[2.2.1]heptan-2-yl}propane-1,3-diol:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of bicyclic amines and found that certain derivatives exhibited significant activity against Gram-positive bacteria .
  • Neuroprotective Effects : Research conducted at a leading university demonstrated that bicyclic amines could inhibit neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative disease therapies .
  • Inflammation Modulation : A recent study highlighted the anti-inflammatory effects of bicyclic compounds in animal models of arthritis, showing reduced inflammation markers and improved joint function .

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